(5-Nitro-2-furyl)(4-nitrophenyl)methanone
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Overview
Description
Preparation Methods
The synthesis of (5-Nitro-2-furyl)(4-nitrophenyl)methanone typically involves the reaction of 5-nitro-2-furaldehyde with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(5-Nitro-2-furyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to its corresponding amine derivative using reagents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Nitro-2-furyl)(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5-Nitro-2-furyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
(5-Nitro-2-furyl)(4-nitrophenyl)methanone can be compared with other nitroaromatic compounds such as:
- (5-Nitro-2-furyl)methanol
- (4-Nitrophenyl)methanol
- (5-Nitro-2-furyl)acetic acid
These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The presence of both nitro and furan groups in this compound makes it unique and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
853334-10-8 |
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Molecular Formula |
C11H6N2O6 |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C11H6N2O6/c14-11(9-5-6-10(19-9)13(17)18)7-1-3-8(4-2-7)12(15)16/h1-6H |
InChI Key |
BQGVDKDIPMSFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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